

# LY3000328 selectivity profile across cysteine proteases

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

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## Selectivity Profile of LY3000328

The table below summarizes the in vitro potency and selectivity data for LY3000328 and a closely related analog, compound 9.

Compound	hCat S IC <sub>50</sub> (nM)	mCat S IC <sub>50</sub> (nM)	Selectivity Against Other Cysteine Proteases
LY3000328 (Compound 5)	7.70 ± 5.85 [1]	1.67 ± 1.17 [1]	"Very high selectivity" against other cysteine proteases such as Cat L, Cat K, Cat B, and Cat V [1].
Compound 9	12.4 ± 6.48 [1]	3.91 ± 0.71 [1]	"Very high selectivity" against other cysteine proteases such as Cat L, Cat K, Cat B, and Cat V [1].

## Experimental Protocol for Selectivity Assessment

The selectivity data was generated through standardized **enzyme inhibition assays** [1].

- Enzyme Sources:** Inhibition assays were performed using human Cathepsin S (hCat S) and mouse Cathepsin S (mCat S). Selectivity was assessed against a panel of other cysteine proteases,

including **Cathepsin L (Cat L)**, **Cathepsin K (Cat K)**, **Cathepsin B (Cat B)**, and **Cathepsin V (Cat V)** [1].

- **Experimental Measure:** The primary measure of potency was the **half-maximal inhibitory concentration (IC<sub>50</sub>)**, which is the concentration of a compound required to inhibit 50% of the enzyme's activity under specified conditions. The data is presented as the mean IC<sub>50</sub> ± standard deviation from multiple experimental replicates (n) [1].

## Mechanism and Structural Basis for Selectivity

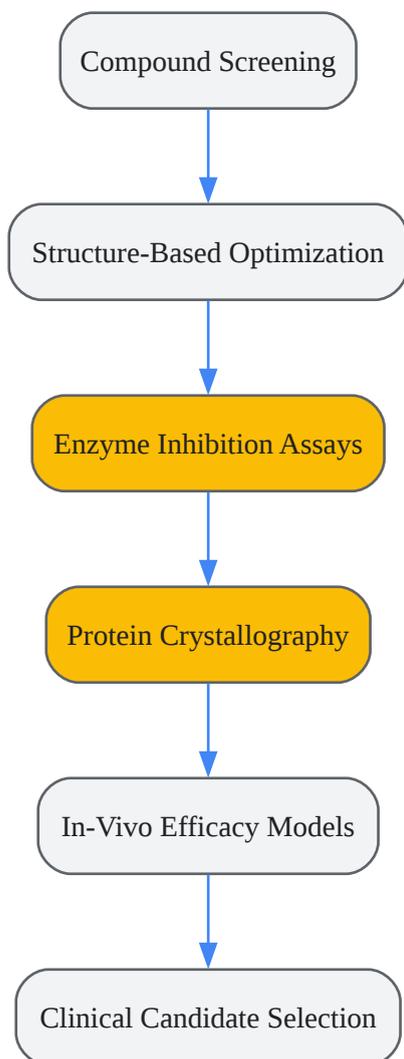
LY3000328 achieves its selectivity through a unique **non-covalent mechanism of action**.

- **Non-covalent Inhibition:** Unlike many early cathepsin inhibitors that form a reversible or irreversible covalent bond with the active-site cysteine (Cys25), LY3000328 is a **noncovalent inhibitor** [1]. This means it binds to the enzyme through intermolecular forces (like hydrogen bonds and hydrophobic interactions) without forming a chemical bond with Cys25, which may contribute to its specificity and reduce potential off-target reactivity [1].
- **Novel Binding Mode:** The binding mode was elucidated through **protein X-ray crystallography** [1]. The structure of the Cat S-LY3000328 complex reveals that the inhibitor occupies the **S2 and S3 subsites** of the enzyme's binding pocket [1] [2]. It does not interact directly with the catalytic Cys25 residue, which is a key differentiator from covalent inhibitors [1].
- **Key Interactions:** Critical interactions that confer potency and selectivity include [1]:
  - A hydrogen bond between the benzamide NH of LY3000328 and the carbonyl oxygen of Gly69 in Cat S.
  - A hydrogen bond between the carbamate carbonyl oxygen of LY3000328 and the NH of Gly69.
  - A hydrogen bond between the NH of the carbamate group and the backbone carbonyl of Asn163.
  - Aromatic ring systems in the inhibitor that form "face-to-edge" interactions with Phe70 in the S3 pocket.

This specific interaction profile with the S2 and S3 pockets, which have distinct amino acid residues compared to other cathepsins, is the fundamental reason for its high selectivity for Cat S over Cat K and Cat L [2].

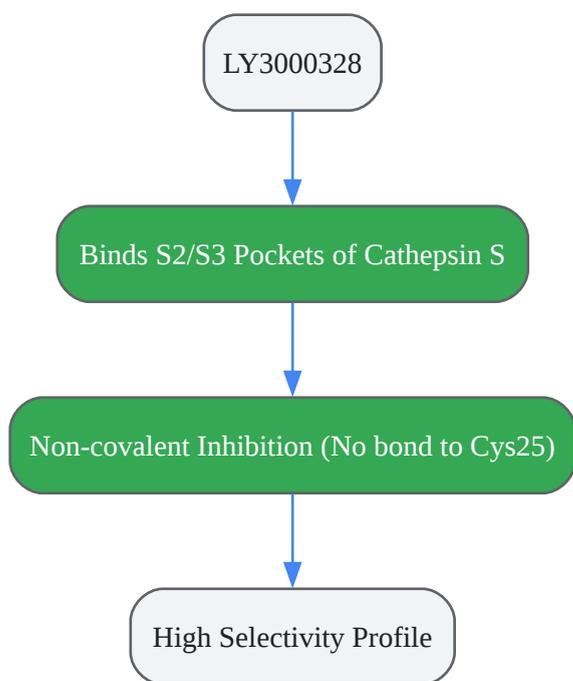
## Experimental Workflow and Mechanism of Action

The following diagrams summarize the key experimental workflow and the drug's mechanism.



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- Figure 1: Key experimental steps in the discovery and profiling of LY3000328, highlighting the central role of enzyme assays and structural analysis [1].\*



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- Figure 2: The structural mechanism of LY3000328, showing how its binding to specific enzyme pockets without covalent bonds leads to high selectivity [1] [2].\*

## Summary of Selectivity Advantage

LY3000328 represents a class of **selective, non-covalent Cat S inhibitors**. Its selectivity stems from a designed interaction with the S2 and S3 subsites of the Cat S enzyme, avoiding the catalytic cysteine that is common to many off-target cysteine proteases. This profile makes it a valuable tool for probing Cat S biology and for potential therapeutic applications where selective inhibition is critical [1] [2].

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## References

1. Discovery of Cathepsin S Inhibitor LY3000328 for the ... [pmc.ncbi.nlm.nih.gov]

2. Advances in Cathepsin S Inhibition: Challenges and ... [mdpi.com]

To cite this document: Smolecule. [LY3000328 selectivity profile across cysteine proteases].

Smolecule, [2026]. [Online PDF]. Available at:

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**Address:** Ontario, CA 91761, United States

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